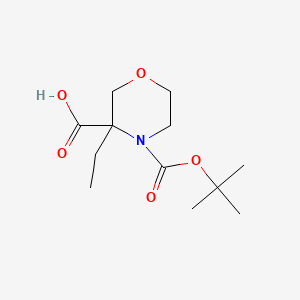![molecular formula C20H20N4O B2448997 N'-[(1Z)-[4-(diméthylamino)phényl]méthylidène]-2-(1H-pyrrol-1-yl)benzohydrazide CAS No. 358400-85-8](/img/structure/B2448997.png)
N'-[(1Z)-[4-(diméthylamino)phényl]méthylidène]-2-(1H-pyrrol-1-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide” is a chemical compound with the CAS Number: 358400-85-8. It has a molecular weight of 332.41 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C20H20N4O/c1-23(2)17-11-9-16(10-12-17)15-21-22-20(25)18-7-3-4-8-19(18)24-13-5-6-14-24/h3-15H,1-2H3,(H,22,25)/b21-15- . This code represents the molecular structure of the compound.
Mécanisme D'action
The mechanism of action of N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazidene is not fully understood. However, it has been suggested that N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazidene interacts with DNA and inhibits DNA synthesis, leading to the inhibition of cell proliferation. N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazidene has also been found to induce apoptosis by activating caspase-3 and caspase-9. Additionally, N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazidene has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazidene has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as topoisomerase II and COX-2, which play important roles in cancer and inflammation, respectively. N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazidene has also been found to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Furthermore, N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazidene has been shown to increase the levels of antioxidant enzymes such as SOD and CAT, which protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazidene has several advantages for lab experiments. It is easy to synthesize, and its structure is well-defined. N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazidene has also been found to be stable under various conditions, making it suitable for in vitro and in vivo studies. However, N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazidene has some limitations for lab experiments. Its solubility in water is low, which can make it difficult to work with. Furthermore, N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazidene has not been extensively studied in animal models, which limits its potential for clinical use.
Orientations Futures
For the study of N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazidene include further investigation of its mechanism of action, pharmacokinetics, and pharmacodynamics, as well as the development of novel formulations and combination therapies.
Méthodes De Synthèse
N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazidene has been synthesized using various methods, including the condensation reaction between 4-dimethylaminobenzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained as a yellow solid. Other methods of synthesis include the use of microwave irradiation, ultrasound, and green chemistry approaches.
Applications De Recherche Scientifique
Propriétés optiques non linéaires
Ce composé a été étudié pour ses propriétés optiques non linéaires . Il a été constaté qu'il possédait une forte absorption non linéaire et un indice de réfraction non linéaire à 488 nm et 514 nm . L'origine de ces effets non linéaires a été discutée dans la recherche . Cela en fait un candidat prometteur pour une application dans les dispositifs photoniques non linéaires .
Applications de limitation optique
Le composé s'est avéré avoir des propriétés de limitation optique significatives . La variation de l'indice de réfraction non linéaire induite par la lumière conduit à un effet de limitation . Ceci suggère que ce composé pourrait être un candidat prometteur pour les limiteurs optiques .
Synthèse et croissance de cristaux organiques
Le composé a été utilisé dans la synthèse et la croissance de nouveaux cristaux organiques . Un nouveau matériau organique a été synthétisé par réaction de condensation de Knoevenagel suivie d'une réaction de métathèse, et des monocristaux ont été cultivés avec succès à partir du milieu méthanol-acétonitrile par la technique de solution d'évaporation lente à basse température (SEST) .
Applications optiques non linéaires
Le matériau organique synthétisé a été étudié pour ses applications optiques non linéaires . Les propriétés du troisième ordre de NLO provenant de la méthode Z-scan signifient sa caractéristique prometteuse pour l'application dans la conception de dispositifs optiques non linéaires .
Applications de lumière blanche
Le diagramme de luminance et de chromaticité révèle que le matériau organique synthétisé pourrait être un candidat possible pour les applications de lumière blanche .
Nature photoconductrice
Le matériau organique synthétisé s'est avéré avoir une nature photoconductrice positive . Cela a été confirmé par le calcul des valeurs du courant photo et du courant à l'obscurité .
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H312, and H332 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-2-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-23(2)17-11-9-16(10-12-17)15-21-22-20(25)18-7-3-4-8-19(18)24-13-5-6-14-24/h3-15H,1-2H3,(H,22,25)/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHOEJNPENANJB-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448914.png)
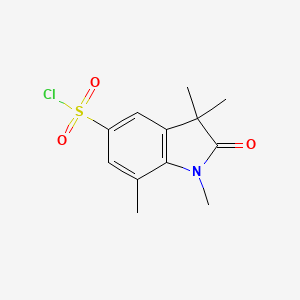
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2448916.png)
![6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2448918.png)
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2448919.png)
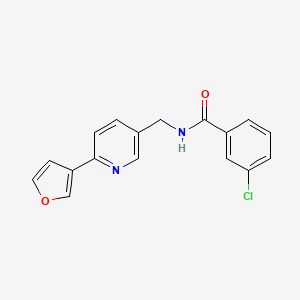
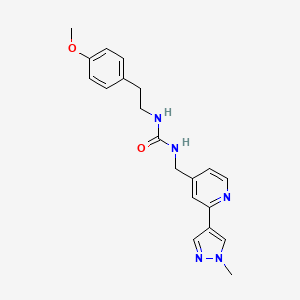

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2448927.png)

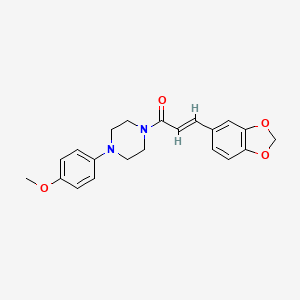
![Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2448930.png)
![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate](/img/structure/B2448933.png)
